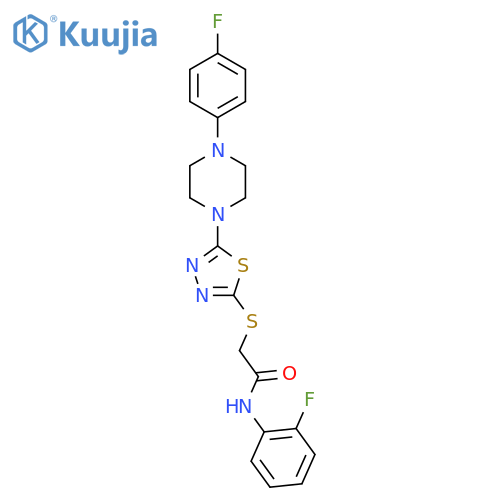Cas no 1105221-59-7 (N-(2-fluorophenyl)-2-({5-4-(4-fluorophenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide)
N-(2-フルオロフェニル)-2-({5-[4-(4-フルオロフェニル)ピペラジン-1-イル]-1,3,4-チアジアゾール-2-イル}スルファニル)アセトアミドは、高度に機能化された有機化合物であり、1,3,4-チアジアゾール骨格とピペラジン誘導体を有する特徴的な構造を有します。フッ素原子の導入により分子の脂溶性と代謝安定性が向上し、生物学的利用能の最適化が図られています。チアジアゾール環とアセトアミド部位の結合は、標的タンパク質との特異的相互作用を可能にし、薬理活性の発現に寄与します。本化合物は医薬品中間体としての応用が期待され、特に中枢神経系標的化合物の開発における構造最適化の有用なテンプレートとなります。

1105221-59-7 structure
商品名:N-(2-fluorophenyl)-2-({5-4-(4-fluorophenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
N-(2-fluorophenyl)-2-({5-4-(4-fluorophenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(2-fluorophenyl)-2-({5-4-(4-fluorophenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- VU0644833-1
- 1105221-59-7
- N-(2-fluorophenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- AKOS024510621
- N-(2-fluorophenyl)-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
- N-(2-fluorophenyl)-2-({5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- F5487-0140
-
- インチ: 1S/C20H19F2N5OS2/c21-14-5-7-15(8-6-14)26-9-11-27(12-10-26)19-24-25-20(30-19)29-13-18(28)23-17-4-2-1-3-16(17)22/h1-8H,9-13H2,(H,23,28)
- InChIKey: DJVBZFWWHCBDPU-UHFFFAOYSA-N
- ほほえんだ: S1C(=NN=C1N1CCN(C2C=CC(=CC=2)F)CC1)SCC(NC1C=CC=CC=1F)=O
計算された属性
- せいみつぶんしりょう: 447.09990892g/mol
- どういたいしつりょう: 447.09990892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 561
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
N-(2-fluorophenyl)-2-({5-4-(4-fluorophenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5487-0140-40mg |
N-(2-fluorophenyl)-2-({5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
1105221-59-7 | 40mg |
$140.0 | 2023-09-10 | ||
| Life Chemicals | F5487-0140-30mg |
N-(2-fluorophenyl)-2-({5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
1105221-59-7 | 30mg |
$119.0 | 2023-09-10 | ||
| Life Chemicals | F5487-0140-1mg |
N-(2-fluorophenyl)-2-({5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
1105221-59-7 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5487-0140-15mg |
N-(2-fluorophenyl)-2-({5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
1105221-59-7 | 15mg |
$89.0 | 2023-09-10 | ||
| Life Chemicals | F5487-0140-20μmol |
N-(2-fluorophenyl)-2-({5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
1105221-59-7 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5487-0140-3mg |
N-(2-fluorophenyl)-2-({5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
1105221-59-7 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5487-0140-4mg |
N-(2-fluorophenyl)-2-({5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
1105221-59-7 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5487-0140-5mg |
N-(2-fluorophenyl)-2-({5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
1105221-59-7 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5487-0140-2μmol |
N-(2-fluorophenyl)-2-({5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
1105221-59-7 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5487-0140-20mg |
N-(2-fluorophenyl)-2-({5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
1105221-59-7 | 20mg |
$99.0 | 2023-09-10 |
N-(2-fluorophenyl)-2-({5-4-(4-fluorophenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide 関連文献
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
1105221-59-7 (N-(2-fluorophenyl)-2-({5-4-(4-fluorophenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide) 関連製品
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2230780-65-9(IL-17A antagonist 3)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
